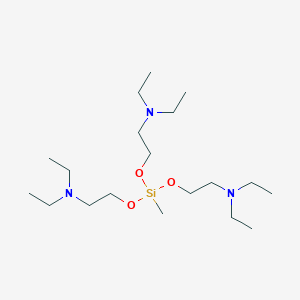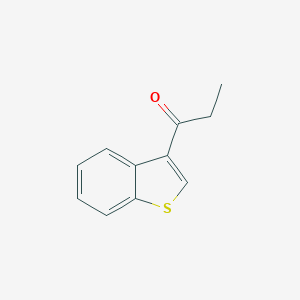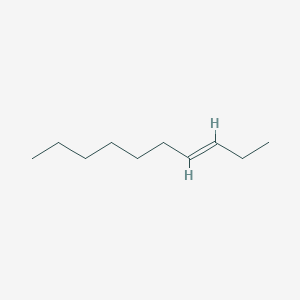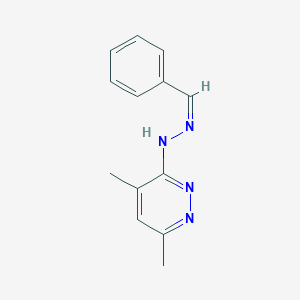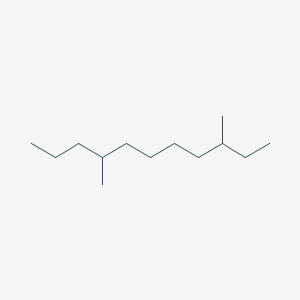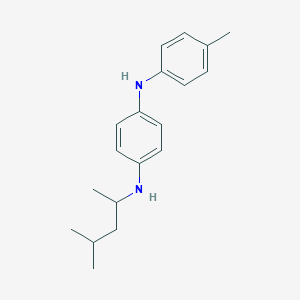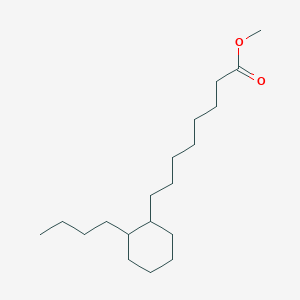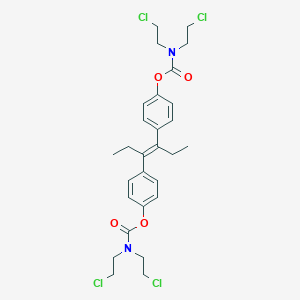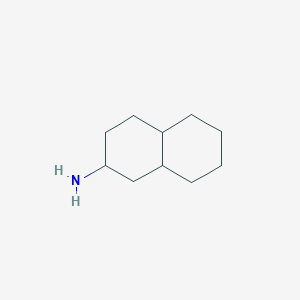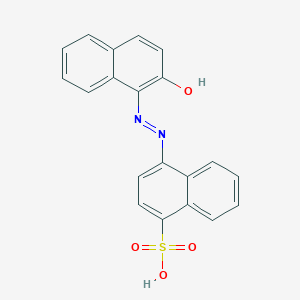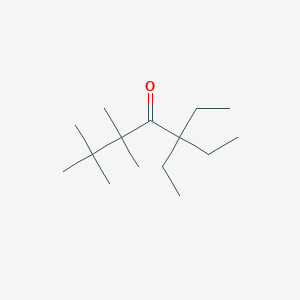
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 for use by soldiers in jungle warfare. Since then, it has become a popular ingredient in commercial insect repellents. DEET is effective against a wide range of insects, including mosquitoes, ticks, and biting flies.
Wirkmechanismus
The exact mechanism of action of 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone is not fully understood. It is believed that 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone works by interfering with the insect's ability to detect humans and other animals. 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone may also interfere with the insect's ability to locate its host by disrupting its sense of smell.
Biochemische Und Physiologische Effekte
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has been shown to have low toxicity in humans and other mammals. However, it can cause skin irritation and allergic reactions in some individuals. 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has also been shown to have an effect on the central nervous system, although the exact mechanism is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is effective against a wide range of insects and is used in a wide range of products. However, 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone can be expensive and may not be suitable for all applications. In addition, 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone can cause skin irritation and allergic reactions in some individuals.
Zukünftige Richtungen
There are several areas of research that could be explored in the future. One area of research could be the development of new insect repellents that are more effective and less toxic than 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone. Another area of research could be the study of the mechanism of action of 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone and other insect repellents. Finally, there is a need for more research on the long-term effects of 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone exposure on human health.
Synthesemethoden
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone can be synthesized through a multi-step process starting from toluene. The first step involves the conversion of toluene to benzaldehyde, which is then converted to benzyl chloride. Benzyl chloride is then reacted with diethylamine to produce 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone.
Wissenschaftliche Forschungsanwendungen
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has been extensively studied for its insect-repelling properties. It is one of the most effective insect repellents available and is used in a wide range of products, including sprays, lotions, and wipes. 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has been shown to be effective against a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus.
Eigenschaften
CAS-Nummer |
16424-67-2 |
|---|---|
Produktname |
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone |
Molekularformel |
C15H30O |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
5,5-diethyl-2,2,3,3-tetramethylheptan-4-one |
InChI |
InChI=1S/C15H30O/c1-9-15(10-2,11-3)12(16)14(7,8)13(4,5)6/h9-11H2,1-8H3 |
InChI-Schlüssel |
BUAHEEAPBZIWMZ-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)C(=O)C(C)(C)C(C)(C)C |
Kanonische SMILES |
CCC(CC)(CC)C(=O)C(C)(C)C(C)(C)C |
Andere CAS-Nummern |
16424-67-2 |
Synonyme |
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



